molecular formula C17H24N2O3 B11550122 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione CAS No. 86029-52-9

5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B11550122
CAS No.: 86029-52-9
M. Wt: 304.4 g/mol
InChI Key: YOQXFIJVEOBJTJ-UHFFFAOYSA-N
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Description

5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione: is a chemical compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves the reaction of 4-heptoxybenzaldehyde with methylamine and glyoxal under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the heptoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry: 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its ability to interact with specific molecular targets makes it a subject of interest in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target molecule, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

  • 5-(4-Heptyloxyphenyl)-5-oxovaleric acid
  • 5-(4-Heptyloxyphenyl)-5-oxovalerate
  • 5-(4-Heptyloxyphenyl)-5-oxovaleramide

Comparison: Compared to these similar compounds, 5-(4-Heptoxyphenyl)-5-methylimidazolidine-2,4-dione exhibits unique structural features that enhance its reactivity and stability. Its imidazolidine core provides a distinct advantage in terms of binding affinity to molecular targets, making it a more potent inhibitor in biological applications. Additionally, its heptoxyphenyl group contributes to its lipophilicity, improving its solubility in organic solvents and enhancing its potential for industrial applications.

Properties

CAS No.

86029-52-9

Molecular Formula

C17H24N2O3

Molecular Weight

304.4 g/mol

IUPAC Name

5-(4-heptoxyphenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C17H24N2O3/c1-3-4-5-6-7-12-22-14-10-8-13(9-11-14)17(2)15(20)18-16(21)19-17/h8-11H,3-7,12H2,1-2H3,(H2,18,19,20,21)

InChI Key

YOQXFIJVEOBJTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C

solubility

9.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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